(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid
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Overview
Description
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is a boronic acid derivative that features an imidazole ring substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, typically using boronic acid derivatives or boron trihalides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of catalysts like palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and enzyme modulator.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid: shares similarities with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid.
Imidazole derivatives: like 1H-imidazole-4-boronic acid and 1H-imidazole-2-boronic acid.
Uniqueness
- The presence of the trimethylsilyl group in this compound imparts unique steric and electronic properties, enhancing its reactivity and selectivity in chemical reactions.
- Its ability to form stable complexes with various molecular targets makes it a valuable tool in medicinal chemistry and drug discovery.
Biological Activity
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications, particularly in drug development and enzyme inhibition.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₉BN₂O₃Si and a molecular weight of 242.16 g/mol. Its structure features an imidazole ring, a boronic acid group, and a trimethylsilyl ether moiety, which enhances its stability and solubility in organic solvents. The presence of the ethoxy group contributes to its reactivity with biological systems.
Property | Value |
---|---|
Molecular Formula | C₉H₁₉BN₂O₃Si |
Molecular Weight | 242.16 g/mol |
Solubility | Soluble in organic solvents |
Functional Groups | Imidazole, Boronic Acid, Trimethylsilyl |
Biological Activity
The biological activity of this compound can be assessed through various bioassays that measure its effects on cell viability, enzyme inhibition, and interaction with biomolecules.
Enzyme Inhibition
Boronic acids are often used as inhibitors of serine proteases and other enzymes due to their ability to form stable complexes with active site residues. The specific interactions of this compound with enzymes have not been extensively documented but can be inferred from studies on structurally similar compounds.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties. For example, studies have shown that certain boronic compounds reduce the viability of cancer cells while maintaining the viability of healthy cells. A study involving related boronic acid structures demonstrated significant cytotoxic activity against prostate cancer cells, with cell viability dropping to 33% at a concentration of 5 µM for certain derivatives .
Antimicrobial Properties
The antimicrobial activity of boronic acids has been explored against various microorganisms. Compounds similar to this compound have shown inhibition zones ranging from 7 to 13 mm against bacterial strains like Staphylococcus aureus . This suggests potential utility in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The unique combination of the trimethylsilyl ether and imidazole ring in this compound may influence its solubility, reactivity, and overall biological efficacy compared to simpler analogs.
Comparison with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Imidazole-4-boronic acid | Imidazole ring with a boronic acid group | Directly involved in biological interactions |
2-(Trimethylsilyl)phenylboronic acid | Phenyl ring instead of imidazole | Often used in Suzuki coupling |
1-(2-Hydroxyethyl)-1H-imidazol-4-boronic acid | Hydroxyethyl group instead of trimethylsilyl | Enhanced solubility and bioactivity |
Case Studies
- Cytotoxicity Against Prostate Cancer : A study evaluated several boronic compounds' cytotoxic effects on prostate cancer cells. Compounds B5 and B7 reduced cell viability significantly while sparing healthy cells .
- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of boronic acids against various pathogens, showing effective inhibition against Staphylococcus aureus and other microorganisms .
Properties
Molecular Formula |
C9H19BN2O3Si |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H19BN2O3Si/c1-16(2,3)5-4-15-8-12-6-9(10(13)14)11-7-12/h6-7,13-14H,4-5,8H2,1-3H3 |
InChI Key |
OJYANZSFVSKGAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C=N1)COCC[Si](C)(C)C)(O)O |
Origin of Product |
United States |
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